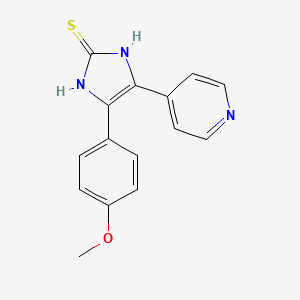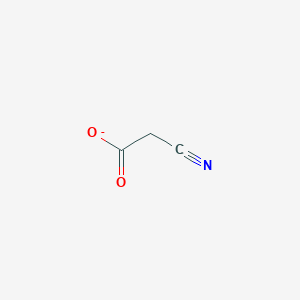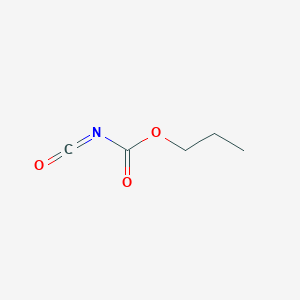![molecular formula C25H29N3O2S B8463752 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one](/img/structure/B8463752.png)
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a complex organic compound known for its significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is then oxidized using agents like potassium permanganate or hydrogen peroxide . The resulting compound is reacted with 1-bromo-4-chlorobutane to form an intermediate, which is further treated with 1-(benzo[b]thiophen-4-yl)piperazine under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Halogens like chlorine or bromine, alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Wissenschaftliche Forschungsanwendungen
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors . This dual action modulates neurotransmitter levels in the brain, which can help alleviate symptoms of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brexpiprazole: Shares a similar structure and pharmacological profile.
Aripiprazole: Another compound with partial agonist activity at dopamine D2 receptors.
Uniqueness
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is unique due to its specific binding affinity and dual action on serotonin and dopamine receptors, which provides a balanced therapeutic effect with potentially fewer side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H29N3O2S |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
7-[3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propoxy]-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C25H29N3O2S/c1-26-11-8-19-6-7-20(18-22(19)25(26)29)30-16-3-10-27-12-14-28(15-13-27)23-4-2-5-24-21(23)9-17-31-24/h2,4-7,9,17-18H,3,8,10-16H2,1H3 |
InChI-Schlüssel |
RDOLSJCBVSDISX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)OCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)


